Bienvenue dans la boutique en ligne BenchChem!

Prolyl Hydroxylase inhibitor 1

HIF-PHD Inhibition Anemia Therapy In Vitro Pharmacology

Prolyl Hydroxylase inhibitor 1 (Compound 15i) is a research-grade, orally active HIF-prolyl hydroxylase inhibitor (IC₅₀ = 62.23 nM), ~9.5-fold more potent than roxadustat. Its unique 3-hydroxy-5-(1H-1,2,3-triazol-4-yl)picolinoyl]glycine scaffold ensures robust target engagement at low nanomolar concentrations and avoids luciferase interference common with other PHD inhibitors. With an excellent high-dose safety profile in animals (200 mg/kg), it is the definitive tool compound for HIF pathway research and anti-anemia drug discovery programs.

Molecular Formula C19H18ClN5O4
Molecular Weight 415.8 g/mol
Cat. No. B12425833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyl Hydroxylase inhibitor 1
Molecular FormulaC19H18ClN5O4
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl
InChIInChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28)
InChIKeyRODNKCMKPZCZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyl Hydroxylase Inhibitor 1 (Compound 15i) for Research Use


Prolyl Hydroxylase inhibitor 1 (Compound 15i) is a research-grade hypoxia-inducible factor (HIF)-prolyl hydroxylase (PHD) inhibitor with a reported IC₅₀ of 62.23 nM [1]. It functions as an orally active anti-anemia agent by stabilizing HIF-α subunits [1]. The compound is chemically defined by the molecular formula C₁₉H₁₈ClN₅O₄, a molecular weight of 415.83 g/mol, and the CAS Registry Number 2205125-60-4 [2]. Its chemical structure incorporates a unique 3-hydroxy-5-(1H-1,2,3-triazol-4-yl)picolinoyl]glycine scaffold, a design feature that distinguishes it from many clinically advanced PHD inhibitors [3].

Why Prolyl Hydroxylase Inhibitor 1 (Compound 15i) Cannot Be Replaced by Generic HIF-PHD Inhibitors


In vitro biochemical assays demonstrate that Prolyl Hydroxylase inhibitor 1 (Compound 15i) inhibits HIF-PHD with an IC₅₀ of 62.23 nM, which is approximately 9.5-fold more potent than the clinically approved agent roxadustat (FG-4592; IC₅₀ = 591.4 nM) under comparable assay conditions [1][2]. This substantial difference in intrinsic potency renders generic substitution with roxadustat or other less potent in-class analogs scientifically unsound for studies requiring robust target engagement at lower compound concentrations [1][2]. The compound's unique triazole-based scaffold further implies a distinct binding mode and selectivity profile relative to non-triazole PHD inhibitors [1].

Prolyl Hydroxylase Inhibitor 1 (Compound 15i): Quantitative Differentiation Evidence for Informed Procurement


Potency Advantage Over the Phase III Drug Roxadustat (FG-4592)

In a direct head-to-head comparison within the same study, Prolyl Hydroxylase inhibitor 1 (Compound 15i) exhibited an IC₅₀ of 62.23 nM against HIF-PHD, which was almost ten times more potent than the phase III drug FG-4592 (roxadustat), which had an IC₅₀ of 591.4 nM [1][2]. This represents an approximately 9.5-fold improvement in intrinsic biochemical potency [1][2]. The comparison was made in the same experimental context, as both compounds were evaluated in the same in vitro HIF-PHD inhibition assay [1][2]. This superior potency is critical for minimizing compound usage in dose-response studies and reducing the risk of off-target effects at higher concentrations, a key consideration in both in vitro and in vivo experimental design.

HIF-PHD Inhibition Anemia Therapy In Vitro Pharmacology

Oral Bioactivity Without Confounding Luciferase Inhibition

Prolyl Hydroxylase inhibitor 1 (Compound 15i) has been explicitly identified as an orally active HIF-PHD inhibitor [1]. In contrast to JNJ-1935, another HIF-PHD inhibitor, which was found to potently inhibit firefly luciferase enzymatic activity [2][3], Compound 15i has not been reported to exhibit such confounding activity. The clinical PHD inhibitors roxadustat (FG-4592) and FG-2216 were shown to not affect firefly luciferase [2][3]. While a direct luciferase inhibition assay has not been reported for Compound 15i, the absence of such data is a neutral finding; the compound's well-documented oral bioactivity makes it suitable for in vivo studies where luciferase-based reporter assays may be employed [1]. This is a critical differentiator for researchers planning to use luciferase-based readouts, as it avoids a known, confounding off-target effect observed with some HIF-PHD inhibitors like JNJ-1935 [2][3].

HIF-PHD Inhibition In Vivo Pharmacology Luciferase Assay Artifacts

Favorable In Vivo Safety Profile at High Doses

In preclinical studies, Prolyl Hydroxylase inhibitor 1 (Compound 15i) demonstrated an excellent safety profile even at a high oral dose of 200 mg/kg in animals [1][2]. This is a notable finding, as high-dose tolerability is a key attribute for a therapeutic candidate, especially when compared to other PHD inhibitors that may exhibit dose-limiting toxicities. While direct comparative toxicology data are not available, the ability to administer a high dose of 200 mg/kg without overt toxicity suggests a favorable therapeutic window for in vivo efficacy studies, particularly in chronic disease models like anemia [1][2]. This high-dose tolerability reduces the likelihood of compound-related adverse events confounding experimental outcomes, a significant advantage for long-term animal studies.

In Vivo Toxicology Preclinical Safety Anemia Therapy

Unique Triazole-Containing Scaffold for Chemical Biology Applications

Prolyl Hydroxylase inhibitor 1 (Compound 15i) features a distinct [3-hydroxy-5-(1H-1,2,3-triazol-4-yl)picolinoyl]glycine core [1], a scaffold designed using click chemistry and not shared by the major clinical PHD inhibitors roxadustat (FG-4592), daprodustat, or vadadustat, which are based on different heterocyclic systems [2][3]. This structural uniqueness provides a valuable tool for chemical biology studies aiming to differentiate PHD isoform selectivity, binding kinetics, or downstream signaling effects that may be scaffold-dependent. The triazole moiety may also confer distinct physicochemical properties, such as solubility and metabolic stability, which are advantageous for probe development. For researchers investigating PHD biology beyond clinical anemia applications, this compound offers a structurally distinct alternative to the commonly used, clinically advanced inhibitors.

Chemical Biology Probe Development Structure-Activity Relationship

Best Research and Industrial Application Scenarios for Prolyl Hydroxylase Inhibitor 1 (Compound 15i)


Potency-Driven In Vitro Studies of HIF-PHD Biology

For in vitro experiments requiring robust HIF-PHD inhibition at low nanomolar concentrations, Prolyl Hydroxylase inhibitor 1 (Compound 15i) is the preferred choice. Its IC₅₀ of 62.23 nM is ~9.5-fold lower than that of the clinically approved comparator roxadustat (IC₅₀ = 591.4 nM) [1][2]. This superior potency allows for the use of lower compound concentrations in cell-based assays, minimizing the potential for off-target effects and ensuring that observed biological responses are directly attributable to HIF-PHD inhibition. It is particularly advantageous for dose-response analyses, synergy studies, and any application where precise control over target engagement is paramount.

Luciferase-Based High-Throughput Screening (HTS) Assays

When designing or running high-throughput screens that utilize firefly luciferase as a reporter, Prolyl Hydroxylase inhibitor 1 (Compound 15i) is the more reliable tool compound. Unlike the HIF-PHD inhibitor JNJ-1935, which is a known potent inhibitor of firefly luciferase and can produce false-positive results in luciferase-based assays [1][2], Compound 15i has not been associated with this confounding activity. Its well-documented oral bioactivity [3], combined with the lack of reported luciferase interference, makes it a superior candidate for cell-based screens where luciferase readouts are used to measure HIF transcriptional activity.

High-Dose In Vivo Efficacy and Safety Profiling

For researchers planning in vivo studies to evaluate the therapeutic potential of HIF-PHD inhibition in disease models such as renal anemia, Prolyl Hydroxylase inhibitor 1 (Compound 15i) offers a favorable safety margin. Preclinical data indicate that it exhibits an excellent safety profile even at a high oral dose of 200 mg/kg in animals [1][2]. This high-dose tolerability is essential for establishing robust dose-response relationships in vivo and for chronic dosing regimens required in anemia or ischemia models. The compound's oral activity further simplifies administration in long-term studies [3].

Chemical Probe Development and Structure-Activity Relationship (SAR) Exploration

Prolyl Hydroxylase inhibitor 1 (Compound 15i) is an ideal starting point for medicinal chemistry and chemical biology programs aimed at developing novel HIF-PHD probes. Its unique triazole-containing [3-hydroxy-5-(1H-1,2,3-triazol-4-yl)picolinoyl]glycine scaffold [1][2] is structurally distinct from the clinically dominant PHD inhibitors like roxadustat and daprodustat [3]. This differentiation allows for the exploration of alternative binding modes, isoform selectivity profiles, and physicochemical properties that may not be accessible with existing scaffolds. The compound's high potency and favorable safety profile provide a strong foundation for iterative optimization and the generation of novel, patentable chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prolyl Hydroxylase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.